molecular formula C12H23N B2586270 1-(Propan-2-yl)-2-azaspiro[3.6]decane CAS No. 1862564-31-5

1-(Propan-2-yl)-2-azaspiro[3.6]decane

Cat. No.: B2586270
CAS No.: 1862564-31-5
M. Wt: 181.323
InChI Key: BPISNDDDCUHALG-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-2-azaspiro[3.6]decane is a spiro compound, which means it has a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds that are known for their diverse chemical and biological properties .

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-2-azaspiro[3.6]decane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

1-(Propan-2-yl)-2-azaspiro[3.6]decane has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(Propan-2-yl)-2-azaspiro[3.6]decane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for research in pharmacology and biochemistry .

Properties

IUPAC Name

3-propan-2-yl-2-azaspiro[3.6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-10(2)11-12(9-13-11)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPISNDDDCUHALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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